molecular formula C5H3ClN4 B112756 3-Amino-5-chloropyrazine-2-carbonitrile CAS No. 54632-11-0

3-Amino-5-chloropyrazine-2-carbonitrile

Cat. No.: B112756
CAS No.: 54632-11-0
M. Wt: 154.56 g/mol
InChI Key: FSVRTOKNIQGMQP-UHFFFAOYSA-N
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Description

3-Amino-5-chloropyrazine-2-carbonitrile is a heterocyclic compound with the molecular formula C5H3ClN4. It is a derivative of pyrazine, containing an amino group at the 3-position, a chlorine atom at the 5-position, and a cyano group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination, followed by cyanation and subsequent introduction of the amino group .

Industrial Production Methods

Industrial production methods for 3-Amino-5-chloropyrazine-2-carbonitrile often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloropyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrazine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-chloropyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino and cyano groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-amino-5-chloropyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-2-9-3(1-7)5(8)10-4/h2H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVRTOKNIQGMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60575825
Record name 3-Amino-5-chloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54632-11-0
Record name 3-Amino-5-chloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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